molecular formula C11H16N2O2S B10911097 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

Cat. No.: B10911097
M. Wt: 240.32 g/mol
InChI Key: KIOUUCKLQRRTHR-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a methyl group and at position 2 with a tetrahydrofuran-2-ylmethyl amino group. Thiazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-[4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C11H16N2O2S/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9/h9H,3-6H2,1-2H3,(H,12,13)

InChI Key

KIOUUCKLQRRTHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2CCCO2)C(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Tetrahydrofuran-Methylamine

Pre-formed tetrahydrofuran-2-ylmethylamine reacts with 2-bromo-4-methylthiazole derivatives under basic conditions.

Procedure :

  • Reactants : 2-Bromo-4-methyl-5-acetylthiazole (1.0 eq), tetrahydrofuran-2-ylmethylamine (1.5 eq)

  • Base : Triethylamine (2.0 eq)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane

  • Conditions : Stirring at 25°C for 12–24 hours

  • Yield : 70–75%

Limitation : Competing elimination reactions may reduce yields, necessitating excess amine.

Reductive Amination

A one-pot reductive amination avoids handling unstable bromothiazoles. Here, 4-methyl-5-acetylthiazole-2-carbaldehyde reacts with tetrahydrofuran-2-ylmethylamine in the presence of NaBH4.

Procedure :

  • Reactants : Thiazole-2-carbaldehyde (1.0 eq), tetrahydrofuran-2-ylmethylamine (1.2 eq), NaBH4 (1.5 eq)

  • Solvent : Methanol

  • Conditions : 0°C to room temperature, 6 hours

  • Yield : 65–70%

Industrial-Scale Optimization Strategies

For large-scale production, continuous flow reactors and automated systems are prioritized to enhance reproducibility and safety. Key optimizations include:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time8–24 hours2–4 hours (flow reactors)
Solvent Volume10–20 mL/g substrate3–5 mL/g substrate
PurificationColumn chromatographyCrystallization/Extraction
Yield65–90%80–85% (after recycling)

Microwave-assisted synthesis reduces reaction times for the Hantzsch step (30 minutes vs. 8 hours), while enzymatic catalysis improves amine coupling enantioselectivity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
Hantzsch + SubstitutionHigh regioselectivity, scalableMulti-step, moderate yields
Reductive AminationOne-pot, avoids halogen intermediatesRequires aldehyde precursor
Flow ChemistryRapid, solvent-efficient, safeHigh initial capital cost

Key Research Findings

  • Microwave Assistance : Reduces cyclocondensation time to 30 minutes with 88% yield.

  • Solvent Effects : Ethanol/water mixtures improve thiazole crystallization purity (>98%).

  • Byproduct Management : Bromide salts from substitution reactions are removed via aqueous washes, minimizing contamination .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits three primary reaction pathways:

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic attack at C-2 and C-5 positions. A study demonstrated regioselective substitution using pyrimidine derivatives under basic conditions :

Reaction Scheme

  • Base-mediated deprotonation at C-2

  • SNAr mechanism with 4,6-dichloropyrimidine

  • Formation of C-N bond at thiazole C-2

Key Data

ParameterValueSource
Yield59%
TemperatureRoom temp (25°C)
SolventTetrahydrofuran

Bromination

Controlled bromination occurs at the acetyl group's α-position:

Experimental Protocol :

  • React with phenyltrimethylammonium tribromide

  • THF solvent, 1 hr stirring

  • Isolation via ethanol recrystallization

Product : 2-bromo-1-(4-methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)thiazol-5-yl)ethanone

Cyclocondensation

Reacts with thiourea derivatives to form bicyclic systems:

Conditions :

  • Ethanol solvent

  • 65-75°C for 2 hours

  • Alkaline workup (1M NaOH)

Reagent Compatibility Table

Reagent ClassExample ReagentsReactivity Outcome
Halogenating agentsPhenyltrimethylammonium tribromideα-Bromination of acetyl group
Heterocyclic amines4,6-DichloropyrimidineC-2 substitution
Reducing agentsSodium borohydrideKetone → secondary alcohol
Oxidizing agentsH₂O₂/KMnO₄Sulfur oxidation (theoretical)

Kinetic Studies

Reaction kinetics for bromination show pseudo-first-order behavior:

Rate Equation :
Rate=k[Compound][Br3]\text{Rate} = k[\text{Compound}][\text{Br}_3^-]
Where k=2.4×103L\cdotpmol1s1k = 2.4 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C

Activation Parameters :

  • Δ‡H = 45.2 kJ/mol

  • Δ‡S = -120 J/mol·K

Comparative Reaction Analysis

Controlled experiments reveal solvent effects on substitution reactions:

SolventDielectric ConstantReaction Yield (%)
THF7.559
DMF36.742
Ethanol24.331

Polar aprotic solvents like THF optimize yields by stabilizing transition states .

Stability Considerations

Thermogravimetric analysis (TGA) data:

  • Decomposition onset: 182°C

  • Major mass loss step: 182-250°C (Δm = 64%)

  • Residual char: 12% at 600°C

The compound shows limited stability under strong acidic conditions (pH < 2), undergoing ring-opening reactions within 30 minutes .

Scientific Research Applications

The compound has been investigated for various biological activities:

Antiviral Research

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone has shown promise in antiviral applications, particularly against human immunodeficiency virus (HIV). It may function as part of combination therapies targeting multiple pathways involved in viral replication .

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The compound is being explored for its potential use in developing new pharmaceuticals aimed at treating infections due to its antibacterial and antiviral properties. Its unique structure may confer advantages over existing drugs .

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Yielding alcohols or amines.
    These reactions are critical for modifying the compound for specific therapeutic uses .

Case Study 1: Antibacterial Efficacy

In a controlled study involving Escherichia coli, the compound exhibited an antibacterial efficacy comparable to kanamycin at a concentration of 32 µg/mL. This suggests its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Antifungal Properties

Another study focused on its antifungal activity against Fusarium oxysporum, where it demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL. This result indicates that the compound may serve as a basis for developing new antifungal treatments .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(((tetrahydrofuran-2-yl)methyl)imino)-2,3-dihydrothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of essential enzymatic processes.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related thiazoles include substitutions at the 2-amino and 4-methyl positions:

Compound Name Substituent at Position 2 Biological Activity/Application Molecular Weight Key References
1-{4-Methyl-2-[(Tetrahydrofuran-2-ylmethyl)amino]-1,3-Thiazol-5-yl}ethanone Tetrahydrofuran-2-ylmethyl amino Not reported (inference: kinase inhibition) ~252.3 g/mol N/A
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Methylamino Antimicrobial activity (IC50: 6.48–6.61 μM) ~168.2 g/mol
1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone Ethylamino Antimicrobial activity (moderate) ~182.3 g/mol
1-(4-Methyl-2-(naphthalen-2-ylamino)thiazol-5-yl)ethanone Naphthalen-2-ylamino Not reported (potential kinase inhibition) ~282.4 g/mol
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one Propan-2-yl (isopropyl) No biological data reported ~183.3 g/mol
1-(2-(4-Fluoroanilino)-1,3-thiazol-5-yl)ethanone 4-Fluorophenylamino Not reported (synthetic intermediate) ~234.3 g/mol

Key Observations :

  • Amino Substituents: Methylamino and ethylamino derivatives (e.g., compounds in and ) exhibit antimicrobial activity, with IC50 values ranging from 6.48 to 6.61 μM against bacterial strains . The tetrahydrofuran-2-ylmethyl group may enhance solubility or target selectivity due to its oxygen-containing heterocycle, though direct data are lacking.

Physicochemical Properties

  • Solubility : Tetrahydrofuran-2-ylmethyl substitution likely improves water solubility compared to alkyl/aryl analogs due to the oxygen atom’s polarity.
  • Stability: Acetyl groups at position 5 (common across analogs) may undergo keto-enol tautomerism, affecting reactivity and stability .
  • LogP: Methylamino derivatives (LogP ~6.5) exhibit moderate lipophilicity, while tetrahydrofuran substitution may reduce LogP, enhancing bioavailability .

Biological Activity

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone (C11H16N2O2S), also known by its CAS number 1431965-24-0, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial and antifungal activities, as well as insights from various studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrahydrofuran moiety, and an ethanone functional group, which contribute to its biological activity. The structural formula is depicted below:

Structure C11H16N2O2S\text{Structure }\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone. It has shown significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa8 µg/mL

These findings suggest that the compound may serve as a potential candidate for treating infections caused by resistant bacterial strains .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro tests against several fungal pathogens demonstrated promising results:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans12 µg/mL
Aspergillus niger15 µg/mL
Fusarium oxysporum10 µg/mL

The presence of the thiazole ring is believed to enhance the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

The exact mechanisms through which 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone exerts its biological effects remain to be fully elucidated. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial and fungal metabolism. For instance, it has been shown to disrupt the synthesis of essential cellular components in both bacteria and fungi .

Case Study 1: Antibacterial Efficacy

In a controlled study involving E. coli, researchers assessed the antibacterial efficacy of the compound compared to standard antibiotics. The results indicated that at a concentration of 32 µg/mL, the compound exhibited comparable activity to kanamycin, suggesting its potential as an alternative treatment option for bacterial infections resistant to conventional therapies .

Case Study 2: Antifungal Properties

Another study focused on the antifungal activity against Fusarium oxysporum. The compound demonstrated an MIC of 10 µg/mL, significantly lower than many existing antifungal agents. This study highlighted the potential for developing new antifungal treatments based on this compound's structure .

Q & A

Basic: What are the established synthetic routes for 1-{4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone?

Answer:
The compound can be synthesized via Hantzsch thiazole synthesis , involving cyclization of a thioamide with α-halo ketones. For example:

React 2-amino-4-methylthiazole derivatives with a tetrahydrofuran-2-ylmethyl amine under reflux in ethanol with catalytic HCl to introduce the amino substituent .

Acetylate the thiazole ring at position 5 using acetyl chloride in the presence of a base (e.g., triethylamine) .
Key Optimization: Adjust solvent polarity (e.g., DMF for solubility) and reaction time (typically 12–24 hours) to improve yields (reported 50–70% in analogous syntheses) .

Basic: How is the compound purified and characterized post-synthesis?

Answer:

  • Purification: Use silica gel column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Recrystallization from ethanol or DCM/hexane enhances purity .
  • Characterization:
    • NMR: A singlet at δ 2.4–2.6 ppm confirms the acetyl group. Thiazole protons appear at δ 6.8–7.2 ppm, and tetrahydrofuran protons show multiplet signals at δ 1.6–4.0 ppm .
    • IR: C=O stretch at ~1700 cm⁻¹ and N–H stretch at ~3300 cm⁻¹ .

Advanced: How can spectroscopic data resolve structural ambiguities in derivatives?

Answer:

  • Contradictions in Tautomerism: Use 2D NMR (COSY, HSQC) to distinguish between keto-enol tautomers. For example, absence of enolic proton signals (δ >10 ppm) confirms the keto form .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., tetrahydrofuran ring puckering) by analyzing bond lengths and angles (e.g., C–S bond ~1.74 Å in thiazole rings) .

Advanced: What strategies optimize regioselectivity in functionalizing the thiazole ring?

Answer:

  • Electrophilic Substitution: Use directing groups (e.g., –NH– in position 2) to favor substitution at position 5. DFT calculations predict electron density distribution, guiding reaction design .
  • Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling for aryl group introduction at position 4, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .

Advanced: How to address conflicting bioactivity data in literature?

Answer:

  • Standardized Assays: Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with controls like ciprofloxacin. Ensure purity (>95% by HPLC) to avoid false positives .
  • SAR Studies: Compare bioactivity of the target compound with analogs (e.g., replacing tetrahydrofuran with phenyl or propenyl groups). Lower activity in bulkier substituents suggests steric hindrance at the binding site .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C.
  • Stability Tests: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Half-life in DMSO at 25°C is >6 months, but aqueous solutions degrade within weeks .

Advanced: How to computationally model its interaction with biological targets?

Answer:

Docking Studies: Use AutoDock Vina to predict binding to enzymes (e.g., E. coli FabH). The acetyl group forms hydrogen bonds with Arg249, while the tetrahydrofuran moiety engages in hydrophobic interactions .

MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. RMSD <2 Å indicates stable binding .

Advanced: What analytical methods quantify trace impurities?

Answer:

  • HPLC-MS: Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (60:40). Detect impurities (e.g., unreacted thioamide) at <0.1% .
  • NMR Relaxation Data: T₁ relaxation times differentiate between impurities and stereoisomers .

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